molecular formula C12H23NO3S B6703703 Methyl 4-(2-tert-butylsulfanylethyl)morpholine-3-carboxylate

Methyl 4-(2-tert-butylsulfanylethyl)morpholine-3-carboxylate

Cat. No.: B6703703
M. Wt: 261.38 g/mol
InChI Key: GLGVTIINJUVCBB-UHFFFAOYSA-N
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Description

Methyl 4-(2-tert-butylsulfanylethyl)morpholine-3-carboxylate is a complex organic compound that features a morpholine ring substituted with a methyl ester group and a tert-butylsulfanyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-tert-butylsulfanylethyl)morpholine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized from diethanolamine and sulfur dichloride.

    Introduction of the Methyl Ester Group: The carboxylate group is introduced via esterification using methanol and a suitable acid catalyst.

    Attachment of the tert-Butylsulfanyl Ethyl Side Chain: This step involves the reaction of the morpholine derivative with tert-butylthiol and an appropriate alkylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-tert-butylsulfanylethyl)morpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 4-(2-tert-butylsulfanylethyl)morpholine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-tert-butylsulfanylethyl)morpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s lipophilicity and binding affinity, while the morpholine ring can interact with various biological macromolecules. These interactions can influence cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-methylsulfanylethyl)morpholine-3-carboxylate
  • Methyl 4-(2-ethylsulfanylethyl)morpholine-3-carboxylate
  • Methyl 4-(2-isopropylsulfanylethyl)morpholine-3-carboxylate

Uniqueness

Methyl 4-(2-tert-butylsulfanylethyl)morpholine-3-carboxylate is unique due to the presence of the bulky tert-butylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with smaller alkyl groups.

Properties

IUPAC Name

methyl 4-(2-tert-butylsulfanylethyl)morpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-12(2,3)17-8-6-13-5-7-16-9-10(13)11(14)15-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGVTIINJUVCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCN1CCOCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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